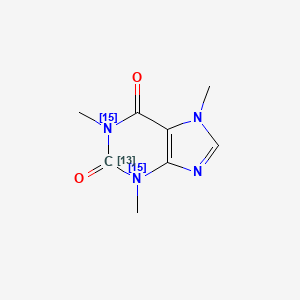

1,3,7-trimethylpurine-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N4O2 |

|---|---|

Molecular Weight |

197.17 g/mol |

IUPAC Name |

1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i8+1,11+1,12+1 |

InChI Key |

RYYVLZVUVIJVGH-CIZOTAAMSA-N |

Isomeric SMILES |

CN1C=NC2=C1C(=O)[15N]([13C](=O)[15N]2C)C |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1,3,7-Trimethylpurine-2,6-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208). The document details its primary role as an adenosine (B11128) receptor antagonist and discusses its secondary mechanisms of action, including phosphodiesterase inhibition and modulation of intracellular calcium levels. Quantitative data on its binding affinities and inhibitory concentrations are presented, along with detailed experimental protocols for key assays.

Primary Mechanism of Action: Adenosine Receptor Antagonism

The principal mechanism by which caffeine exerts its stimulant effects is through the competitive antagonism of adenosine receptors. Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide range of physiological processes, including neurotransmission and sleep regulation. It acts on four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. Caffeine, having a similar structure to adenosine, binds to these receptors without activating them, thereby blocking the effects of adenosine.

A1 Adenosine Receptor (A1R) Signaling

The A1 adenosine receptor is predominantly coupled to inhibitory G proteins (Gi/o).[1] Activation of A1R by adenosine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[1] In neurons, this signaling cascade results in hyperpolarization and reduced neuronal excitability.[1] By blocking A1 receptors, caffeine prevents this inhibitory signaling, leading to increased neuronal firing.[1]

The A1R can also activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]

A2A Adenosine Receptor (A2AR) Signaling

The A2A adenosine receptor is primarily coupled to stimulatory G proteins (Gs).[4] Upon activation by adenosine, the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[4][5] In many brain regions, A2A receptors are co-localized with dopamine (B1211576) D2 receptors, and their activation has an inhibitory effect on dopaminergic neurotransmission.[4] By blocking A2A receptors, caffeine can enhance dopamine signaling, contributing to its stimulant and mood-elevating effects.[4]

Secondary Mechanisms of Action

At concentrations higher than those typically achieved through dietary intake, caffeine can exert its effects through other mechanisms.

Phosphodiesterase (PDE) Inhibition

Caffeine is a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP and cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] By inhibiting PDEs, caffeine can lead to an accumulation of cAMP and cGMP, which can potentiate the effects of signaling pathways that utilize these second messengers.[6] However, the concentrations of caffeine required for significant PDE inhibition are generally higher than those that cause adenosine receptor antagonism.[7]

Intracellular Calcium Mobilization

Caffeine can also induce the release of calcium from intracellular stores, primarily the endoplasmic reticulum, by acting on ryanodine (B192298) receptors.[8][9] This effect is also generally observed at high, non-physiological concentrations of caffeine.[8] The mobilization of intracellular calcium can influence a variety of cellular processes, including muscle contraction and neurotransmitter release.[8]

Quantitative Data

The following tables summarize the binding affinity of caffeine for adenosine receptors and its inhibitory potency against phosphodiesterases.

Table 1: Binding Affinity (Ki) of Caffeine for Human Adenosine Receptors

| Receptor Subtype | Ki (µM) | Reference(s) |

| A1 | 12 - 40 | |

| A2A | 20 - 50 | |

| A2B | ~13 | |

| A3 | > 100 |

Table 2: Inhibitory Concentration (IC50) of Caffeine for Phosphodiesterases

| PDE Isoform | IC50 (µM) | Comments | Reference(s) |

| Various | > 100 | Caffeine is a weak, non-selective inhibitor. | [7] |

Experimental Protocols

Competitive Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a method to determine the binding affinity (Ki) of caffeine for adenosine receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1R, [3H]ZM241385 for A2AR).

-

Caffeine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of caffeine).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the caffeine concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of caffeine on PDE activity.

Materials:

-

Recombinant PDE enzyme.

-

Substrate (e.g., [3H]cAMP or [3H]cGMP).

-

Caffeine solutions of varying concentrations.

-

Assay buffer.

-

5'-nucleotidase.

-

Anion-exchange resin.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, PDE enzyme, and varying concentrations of caffeine.

-

Initiation: Start the reaction by adding the radiolabeled substrate.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination: Stop the reaction by boiling.

-

Conversion: Add 5'-nucleotidase to convert the product ([3H]AMP or [3H]GMP) to [3H]adenosine or [3H]guanosine.

-

Separation: Add an anion-exchange resin to bind the unreacted substrate. Centrifuge to pellet the resin.

-

Quantification: Measure the radioactivity in the supernatant, which contains the radiolabeled product.

-

Data Analysis: Calculate the percentage of PDE inhibition for each caffeine concentration and determine the IC50 value.

Adenylyl Cyclase (AC) Activity Assay

This protocol measures the effect of caffeine on adenylyl cyclase activity, typically in the context of adenosine receptor activation.

Materials:

-

Cell membranes expressing the adenosine receptor and adenylyl cyclase.

-

Adenosine receptor agonist (e.g., NECA).

-

Caffeine solutions.

-

[α-32P]ATP.

-

Assay buffer containing ATP regenerating system.

-

Dowex and alumina (B75360) columns for chromatography.

-

Scintillation counter.

Procedure:

-

Reaction Setup: Combine cell membranes, assay buffer, adenosine receptor agonist, and varying concentrations of caffeine in reaction tubes.

-

Initiation: Start the reaction by adding [α-32P]ATP.

-

Incubation: Incubate at 30°C for a specified time.

-

Termination: Stop the reaction by adding a stopping solution and boiling.

-

Purification: Separate the produced [32P]cAMP from other nucleotides using sequential Dowex and alumina column chromatography.

-

Quantification: Measure the radioactivity of the eluted [32P]cAMP.

-

Data Analysis: Determine the effect of caffeine on agonist-stimulated or basal adenylyl cyclase activity.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure caffeine-induced changes in intracellular calcium concentration.

Materials:

-

Cultured cells of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Caffeine solutions.

-

Physiological salt solution.

-

Fluorescence plate reader or microscope with imaging capabilities.

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye to allow it to enter the cells and be cleaved to its active form.

-

Baseline Measurement: Measure the baseline fluorescence of the cells in the physiological salt solution.

-

Stimulation: Add a solution of caffeine to the cells.

-

Measurement: Continuously measure the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different emission wavelengths following excitation at a specific wavelength.

-

Data Analysis: Quantify the change in fluorescence as an indicator of the change in intracellular calcium concentration.

Conclusion

The mechanism of action of this compound is multifaceted, with its primary pharmacological effects attributed to the antagonism of A1 and A2A adenosine receptors. At higher concentrations, it can also act as a non-selective phosphodiesterase inhibitor and can mobilize intracellular calcium. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued investigation and development of xanthine-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 4. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of caffeine on intracellular calcium release and calcium influx in a clonal beta-cell line RINm5F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imaging of caffeine-inducible release of intracellular calcium in cultured embryonic mouse telencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Effects of Caffeine in Neuronal Cells: A Technical Guide

Executive Summary: Caffeine (B1668208), the world's most consumed psychoactive substance, exerts a wide range of effects on the central nervous system. Its primary mechanism of action in neuronal cells is the antagonism of adenosine (B11128) receptors, which leads to a cascade of downstream effects including modulation of neurotransmitter release, increased neuronal excitability, and alterations in intracellular signaling pathways. At higher, often non-physiological concentrations, caffeine also inhibits phosphodiesterases and promotes the release of calcium from intracellular stores via ryanodine (B192298) receptors. This guide provides an in-depth examination of these core pharmacological mechanisms, presents quantitative data in structured tables, details key experimental protocols, and visualizes complex pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Pharmacological Mechanisms of Caffeine

Caffeine's influence on neuronal function is multifaceted, primarily revolving around three core mechanisms that vary in prevalence based on the concentration of the compound.

Adenosine Receptor Antagonism

The most significant pharmacological effect of caffeine at typical physiological concentrations (1-50 µM) is its action as a non-selective antagonist of A1 and A2A adenosine receptors.[1][2][3] Adenosine is a neuromodulator that, upon binding to its receptors, generally exerts an inhibitory effect on neuronal activity.[4]

-

A1 Receptors: These receptors are coupled to inhibitory G-proteins (Gi). Their activation decreases the production of cyclic AMP (cAMP), opens potassium channels, and reduces calcium influx, leading to hyperpolarization and decreased neurotransmitter release.[5] Caffeine, by blocking A1 receptors, prevents these inhibitory effects, thereby increasing neuronal firing and facilitating the release of neurotransmitters like acetylcholine (B1216132) and glutamate.[5][6]

-

A2A Receptors: These receptors are coupled to stimulatory G-proteins (Gs) and are densely located in dopamine-rich brain regions like the striatum.[5] Their activation stimulates adenylyl cyclase, increasing cAMP production. Caffeine's antagonism of A2A receptors blocks these stimulatory actions, which paradoxically can reduce inhibition on dopamine (B1211576) transmission, ultimately increasing dopamine D2 receptor-mediated signaling.[5][7]

The structural similarity between caffeine and adenosine allows caffeine to bind to these receptors without activating them, effectively blocking adenosine from exerting its calming effects.[8][9]

References

- 1. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Caffeine? [synapse.patsnap.com]

- 5. Frontiers | Energy Drinks and the Neurophysiological Impact of Caffeine [frontiersin.org]

- 6. Caffeine Induces Dopamine and Glutamate Release in the Shell of the Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

- 7. Caffeine acts through neuronal adenosine A2A receptors to prevent mood and memory dysfunction triggered by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caffeine - Wikipedia [en.wikipedia.org]

- 9. PDB-101: Learn: Videos: Caffeine and Adenosine: Antagonist and Agonist [pdb101.rcsb.org]

The Biosynthesis of 1,3,7-Trimethylpurine-2,6-Dione in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine (B1668208) (1,3,7-trimethylpurine-2,6-dione), a purine (B94841) alkaloid, is a widely consumed natural stimulant.[1] Its biosynthesis in plants, primarily in species like Coffea (coffee) and Camellia (tea), involves a specialized metabolic pathway that converts xanthosine (B1684192) into caffeine through a series of enzymatic reactions. This technical guide provides an in-depth exploration of the core biosynthetic pathway, detailing the key enzymes, their kinetics, and the concentrations of relevant metabolites. Furthermore, it outlines comprehensive experimental protocols for the analysis of this pathway and presents visual diagrams to elucidate the involved processes.

The Core Biosynthesis Pathway

The primary pathway for caffeine biosynthesis in plants is a four-step process that begins with xanthosine, a derivative of purine nucleotide metabolism.[2][3] This pathway involves three methylation steps and one nucleosidase reaction. The main route proceeds as follows: Xanthosine → 7-methylxanthosine (B1261978) → 7-methylxanthine (B127787) → Theobromine → Caffeine.[4] S-adenosyl-L-methionine (SAM) serves as the methyl group donor for the methylation reactions.[5]

Diagram of the Caffeine Biosynthesis Pathway

References

- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 2. Theobromine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Caffeine Extraction, Enzymatic Activity and Gene Expression of Caffeine Synthase from Plant Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Caffeine's Interaction with Adenosine A2A Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the molecular interactions between caffeine (B1668208) and the adenosine (B11128) A2A receptor (A2AR). Caffeine, the world's most consumed psychoactive substance, primarily exerts its stimulant effects through the competitive antagonism of adenosine receptors. The A2AR, a G-protein coupled receptor (GPCR) abundant in the basal ganglia, is a principal target. This guide details the canonical A2AR signaling pathway, the mechanism of caffeine's antagonistic action, quantitative binding and functional data, and detailed protocols for key experimental assays used to characterize this interaction. Structural insights into the binding pocket are also discussed, providing a multi-faceted resource for professionals in pharmacology and drug development.

The Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a class A GPCR that plays a crucial role in various physiological processes, including neurotransmission and inflammation. It is primarily coupled to the Gs alpha-subunit (Gαs) of the heterotrimeric G protein. The binding of an agonist, such as the endogenous ligand adenosine, to the A2AR initiates a conformational change in the receptor. This change facilitates the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[1] The activated Gαs-GTP complex then stimulates the enzyme adenylyl cyclase (AC).[2] Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[2][3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Responsive Element-Binding Protein (CREB), modulating gene transcription and cellular function.[1][2]

Mechanism of Action: Caffeine as an A2A Receptor Antagonist

Caffeine (1,3,7-trimethylxanthine) is a non-selective antagonist of adenosine receptors, with similar affinity for both A1 and A2A subtypes.[4][5] It acts as a competitive antagonist, meaning it binds to the same orthosteric binding site on the A2A receptor as the endogenous agonist, adenosine.[6][7] However, upon binding, caffeine does not induce the necessary conformational change to activate the receptor and initiate the downstream signaling cascade.[7] By occupying the binding site, caffeine physically blocks adenosine from binding and activating the receptor, thereby inhibiting the production of cAMP and subsequent cellular effects.[7] The stimulant properties of caffeine are largely attributed to this blockade, particularly in the striatum where A2A receptors are highly expressed and modulate dopaminergic neurotransmission.[8][9]

Quantitative Data Presentation

The interaction between caffeine and the A2A receptor has been quantified using various in vitro assays. The data below summarizes key parameters from radioligand binding and functional studies.

| Compound | Parameter | Species/System | Value (nM) | Assay Type | Reference(s) |

| Caffeine | K_i | Human A2A Receptor | 23,400 | Radioligand Displacement ([³H]MSX) | [10] |

| HE-NECA | EC_50 | Human Platelets | 59 ± 3 | cAMP Accumulation | [11][12] |

| HE-NECA | IC_50 | Human Platelets | 90 ± 6 | ADP-Induced Aggregation | [11] |

| [³H]SCH 58261 | K_D | Human Platelets | 1.29 ± 0.05 | Radioligand Binding | [11] |

| [³H]SCH 58261 | B_max | Human Platelets | 98 ± 2 (fmol/mg protein) | Radioligand Binding | [11] |

K_i (Inhibition Constant): Concentration of a competing ligand (caffeine) that occupies 50% of the receptors in the presence of a radioligand. EC_50 (Half Maximal Effective Concentration): Concentration of an agonist (HE-NECA) that provokes a response halfway between the baseline and maximum possible response. IC_50 (Half Maximal Inhibitory Concentration): Concentration of an antagonist that inhibits a specific biological function by 50%. K_D (Dissociation Constant): Concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. B_max (Maximum Binding Capacity): Total concentration of receptor sites in the tissue.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (K_i) of a test compound (e.g., caffeine) by measuring its ability to compete with a radiolabeled ligand for binding to the A2A receptor.

Methodology:

-

Membrane Preparation: A2A receptor-expressing cells (e.g., HEK293 or CHO cells) or tissues (e.g., striatum) are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay binding buffer. Protein concentration is determined using a standard method like the BCA assay.[13]

-

Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added:

-

Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[13][14]

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[13]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competing compound. A non-linear regression analysis is used to determine the IC_50 value, which is then converted to a K_i value using the Cheng-Prusoff equation.[13]

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist (caffeine) to inhibit the agonist-stimulated production of the second messenger cAMP.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human A2A receptor (e.g., HEK293) are cultured in appropriate media and seeded into 96- or 384-well plates.[17][18]

-

Pre-incubation: The cell media is removed and replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., Ro-20-1724 or IBMX). The PDE inhibitor prevents the degradation of cAMP, amplifying the signal. The cells are incubated for a short period (e.g., 30 minutes).[17][16]

-

Compound Addition: Varying concentrations of the antagonist (caffeine) are added to the wells, followed by a fixed concentration of an A2A receptor agonist (e.g., CGS21680 or NECA). Control wells receive only the agonist (maximum stimulation) or only buffer (basal level). The plate is incubated for a further period (e.g., 30 minutes at 37°C).[16][18]

-

Cell Lysis: The reaction is stopped and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified. Common methods include competitive immunoassays using technologies like Homogeneous Time-Resolved Fluorescence (HTRF), which generates a fluorescent signal inversely proportional to the amount of cAMP.[17][16]

-

Data Analysis: The results are plotted as the assay signal (or calculated cAMP concentration) versus the log concentration of the antagonist. A non-linear regression analysis is performed to determine the IC_50 value of the antagonist.

Structural Basis of Interaction

X-ray crystallography and computational modeling have provided detailed insights into how caffeine binds to the A2A receptor.[16][19] Caffeine, a relatively small molecule, sits (B43327) within the orthosteric binding pocket defined by residues from the transmembrane (TM) helices.[6][19] Key interactions include:

-

A hydrogen bond between caffeine and the side chain of asparagine N253 in TM6 (N6.55).[19][20]

-

Van der Waals and hydrophobic interactions with residues such as Phenylalanine F168 (ECL2), Leucine L249 (TM6), and Isoleucine I274 (TM7).[21]

These interactions anchor caffeine within the pocket, preventing the larger adenosine molecule from binding and activating the receptor. The structural information is crucial for the rational design of novel, more selective A2A receptor antagonists for therapeutic applications in conditions like Parkinson's disease and for cancer immunotherapy.[4]

References

- 1. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arousal Effect of Caffeine Depends on Adenosine A2A Receptors in the Shell of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Caffeine and a selective adenosine A2A receptor antagonist induce sensitization and cross-sensitization behavior associated with increased striatal dopamine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Adenosine A1 and A2A Receptors in the Caffeine Effect on MDMA-Induced DA and 5-HT Release in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caffeine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Computational study of the binding modes of caffeine to the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1,3,7-trimethylpurine-2,6-dione

An In-depth Technical Guide on the Physicochemical Properties of 1,3,7-trimethylpurine-2,6-dione

Introduction

This compound, commonly known as caffeine (B1668208), is a naturally occurring xanthine (B1682287) alkaloid found in various plants such as coffee beans, tea leaves, and cocoa nuts. It is the world's most widely consumed psychoactive substance, primarily used for its central nervous system stimulant effects. From a chemical perspective, caffeine is a purine (B94841) alkaloid composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its primary mechanism of action, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Data

The fundamental physicochemical properties of caffeine are summarized below. These parameters are critical for understanding its behavior in biological systems and for the development of analytical and formulation methodologies.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione | |

| Molecular Formula | C₈H₁₀N₄O₂ | |

| Molecular Weight | 194.19 g/mol | |

| Appearance | Odorless, white, crystalline powder or glistening needles. | |

| Melting Point | 234 - 238 °C | |

| Sublimation Point | ~178 °C | |

| Density | 1.23 g/cm³ |

Solubility and Partitioning Characteristics

| Property | Value | Reference |

| Solubility in Water | Sparingly soluble at room temperature (~2 g/100 mL); freely soluble in boiling water (66 g/100 mL). | |

| Solubility in Organic Solvents | The solubility of caffeine decreases in the order: Chloroform > Dichloromethane > Acetone > Ethyl Acetate > Methanol > Ethanol > Carbon Tetrachloride. | |

| pKa (Acid Dissociation Constant) | pKa > 14 (due to the lack of acidic protons). | |

| pKb (Base Dissociation Constant) | ~13.0 - 14.0 (Caffeine is a weak base). | |

| Octanol-Water Partition Coefficient (Log Kow) | -0.07 |

Crystal Structure

Caffeine is known to exhibit polymorphism, existing in different crystalline forms. It has two known anhydrous polymorphs and a hydrated form. The stable form under normal conditions is anhydrous. One anhydrous form crystallizes in a monoclinic C-centred unit cell, while another has been identified with the monoclinic space group P21/a. This polymorphism can influence properties such as solubility and dissolution rate, which are critical in pharmaceutical formulations.

Key Experimental Protocols

This section details the methodologies for determining some of the key physicochemical properties of caffeine.

Determination of Caffeine Content by UV-Vis Spectrophotometry

This protocol is based on the principle that conjugated systems within the caffeine molecule absorb UV radiation at a characteristic wavelength.

Principle: Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Caffeine exhibits a maximum absorbance (λmax) at approximately 270-276 nm.

Methodology:

-

Preparation of Standard Solutions: A stock solution of caffeine is prepared by accurately weighing and dissolving pure caffeine in the chosen solvent (e.g., deionized water or chloroform). A series of working standards of known concentrations (e.g., 5, 10, 15, 20 mg/L) are prepared by serial dilution of the stock solution.

-

Determination of λmax: A mid-range standard solution is scanned across the UV spectrum (e.g., 190-350 nm) using a spectrophotometer to experimentally determine the wavelength of maximum absorbance (λmax).

-

Generation of Calibration Curve: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is generated by plotting absorbance versus concentration. The resulting plot should be linear, and a linear regression analysis is performed to obtain the equation of the line (y = mx + b).

-

Sample Preparation and Analysis: The sample containing an unknown concentration of caffeine is appropriately diluted to ensure its absorbance falls within the linear range of the calibration curve. The absorbance of the prepared sample is then measured at λmax.

-

Calculation: The concentration of caffeine in the sample is calculated by substituting its absorbance value into the linear regression equation derived from the calibration curve.

Caption: Workflow for caffeine extraction from tea followed by UV-Vis quantification.

Determination of Octanol-Water Partition Coefficient (Log Kow)

The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method is the traditional technique. It involves dissolving the solute in a biphasic system of n-octanol and water and measuring the concentration of the solute in each phase at equilibrium.

Methodology:

-

Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.

-

Partitioning: A known amount of caffeine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken gently for a set period to allow for the partitioning of caffeine between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.

-

Analysis: The concentration of caffeine in both the aqueous and n-octanol layers is determined. UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly used for this quantification.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of caffeine in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log Kow).

Mechanism of Action & Signaling Pathway

The primary pharmacological effects of caffeine are attributed to its action as a competitive antagonist at adenosine (B11128) receptors in the central nervous system.

Adenosine Receptor Antagonism: Adenosine is an inhibitory neuromodulator that promotes sleep and suppresses arousal. By binding to and blocking adenosine receptors (primarily A₁ and A₂A subtypes), caffeine negates the effects of adenosine. This blockade leads to an increase in neuronal firing and the release of various excitatory neurotransmitters, including dopamine, norepinephrine, and acetylcholine, resulting in the characteristic stimulant effects of caffeine. Its structural similarity to adenosine allows it to fit into the same receptors without activating them.

At concentrations higher than those from typical consumption, caffeine can also act by inhibiting phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP), and by mobilizing intracellular calcium.

The diagram below illustrates the primary signaling pathway.

A Historical Perspective of Caffeine in Pharmacological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of caffeine's journey in pharmacological research. From its initial isolation to the elucidation of its complex mechanisms of action, we will explore the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of this ubiquitous psychoactive compound.

Early History: Isolation and Synthesis

The story of caffeine (B1668208) in pharmacology begins in the 19th century with two pioneering chemists who laid the groundwork for its scientific investigation.

The Discovery of "Kaffebase" by Friedlieb Ferdinand Runge (1819)

In 1819, the German chemist Friedlieb Ferdinand Runge became the first to isolate and purify caffeine from coffee beans.[1][2][3] The impetus for this discovery came from the renowned writer and statesman Johann Wolfgang von Goethe, who, impressed by Runge's work on belladonna extract, gifted him a box of rare Arabian mocha beans and encouraged him to analyze them.[2][4][5] Runge initially named the isolated white, crystalline substance "Kaffebase" (coffee base).[4] His work was a pivotal moment, transforming caffeine from a component of traditional beverages into a specific chemical entity for scientific study.

Structural Elucidation and Synthesis by Hermann Emil Fischer (late 19th Century)

Towards the end of the 19th century, the brilliant German chemist Hermann Emil Fischer made monumental contributions to the understanding of caffeine. He was the first to determine the chemical structure of caffeine, identifying it as a purine (B94841) derivative, specifically 1,3,7-trimethylxanthine.[6] Fischer's work extended to the first total synthesis of caffeine, starting from uric acid.[6][7][8] He also reported the synthesis of caffeine via the N-methylation of theobromine (B1682246).[6] His groundbreaking research on purines, including caffeine, earned him the Nobel Prize in Chemistry in 1902.

Elucidating the Mechanism of Action: From Broad Effects to a Specific Target

Early research on caffeine focused on its observable physiological effects, such as central nervous system stimulation. However, the precise molecular mechanisms remained elusive for many decades.

Early Hypotheses: Phosphodiesterase Inhibition and Intracellular Calcium Mobilization

In the mid-20th century, two primary mechanisms were proposed to explain caffeine's stimulant effects:

-

Inhibition of Phosphodiesterases (PDEs): Caffeine was found to act as a non-selective competitive inhibitor of phosphodiesterase enzymes.[9][10] These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes. By inhibiting PDEs, caffeine leads to an accumulation of intracellular cAMP.[9][11] However, it was later determined that the concentrations of caffeine required to significantly inhibit PDEs are much higher than those typically achieved through normal consumption.[12][13]

-

Mobilization of Intracellular Calcium: Early studies also demonstrated that caffeine could trigger the release of calcium from intracellular stores, particularly the sarcoplasmic reticulum in muscle cells.[11][14] This effect is mediated through caffeine's interaction with ryanodine (B192298) receptors.[11][14] Similar to PDE inhibition, this mechanism requires high, non-physiological concentrations of caffeine (in the millimolar range) to be significant.[11][13]

The Adenosine Hypothesis: The Primary Mechanism of Action

The most significant breakthrough in understanding caffeine's pharmacological effects came with the discovery of its role as an adenosine receptor antagonist. This is now widely accepted as the primary mechanism of action at physiological concentrations.[10][12]

Adenosine is an endogenous purine nucleoside that acts as a neuromodulator, generally exerting inhibitory effects on the central nervous system. It promotes sleep and suppresses arousal. Caffeine, having a similar molecular structure to adenosine, can bind to adenosine receptors without activating them, thereby blocking the effects of adenosine.[12] This blockade leads to an increase in neuronal firing and the release of various neurotransmitters, resulting in the characteristic stimulant effects of caffeine.

There are four known subtypes of adenosine receptors: A1, A2A, A2B, and A3. Caffeine acts as a non-selective antagonist at A1 and A2A receptors at concentrations typically found in the body after consumption.[10]

Quantitative Data from Historical Pharmacological Research

The following tables summarize quantitative data from historical and foundational studies on caffeine's pharmacology. It is important to note that early methodologies may have had greater variability than modern techniques.

Table 1: Historical Binding Affinity of Caffeine for Adenosine Receptors

| Receptor Subtype | Species | K_d_ (µM) | Reference |

| A1 | Rat | 20 | [15] |

| A1 | Human | 12 | [15] |

| A2A | Rat | 8.1 | [15] |

| A2A | Human | 2.4 | [15] |

| A2B | Rat | 17 | [15] |

| A2B | Human | 13 | [15] |

| A3 | Rat | 190 | [15] |

| A3 | Human | 80 | [15] |

Table 2: Historical Pharmacokinetic Parameters of Caffeine in Humans (pre-1990)

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 2.5 - 4.5 hours | Adult men, 4 mg/kg dose | [11] |

| Half-life (t½) | 1.5 - 9.5 hours | Healthy individuals, variable | [11] |

| Total Plasma Clearance | 0.078 L/h/kg | Healthy individuals | [11] |

| Volume of Distribution (Vd) | 0.7 L/kg | General | [11] |

| Bioavailability | ~99% | Oral ingestion | [11] |

| Time to Peak Plasma Concentration (Tmax) | 15 - 120 minutes | Oral ingestion | [16] |

Table 3: Historical Dose-Response of Caffeine in Animal Models (Locomotor Activity)

| Animal Model | Caffeine Dose | Effect on Locomotor Activity | Reference |

| Mice | 6.25 - 25 mg/kg i.p. | Increased activity | [17] |

| Mice | 100 mg/kg i.p. | Decreased activity | [17] |

| Rats | 20 and 40 mg/kg | Decreased entries into open arms (plus maze) | [17] |

| Rats | 40 mg/kg | Increased motor activity (plus maze) | [17] |

Table 4: Effective Concentrations of Caffeine for Secondary Mechanisms

| Mechanism | Threshold Concentration | Robust Effect Concentration | Reference |

| Intracellular Ca2+ Release | ~250 µM | 5 - 20 mM | [13] |

| Phosphodiesterase Inhibition | - | IC50 values ranging from 500 µM to 1 mM | [13] |

Detailed Methodologies of Key Historical Experiments

Understanding the evolution of experimental techniques is crucial for appreciating the historical context of caffeine research.

Runge's Isolation of Caffeine (Conceptual Reconstruction)

Objective: To isolate the active principle from coffee beans.

Materials:

-

Raw and roasted Arabian mocha coffee beans

-

Various reagents available in the early 19th century, such as water, ethanol (B145695), acids (e.g., hydrochloric acid), bases, and metallic oxides.[4]

-

Apparatus for extraction, filtration, and crystallization.

Conceptual Protocol:

-

Extraction: The coffee beans would have been ground into a fine powder. An initial extraction would likely have been performed using hot water or ethanol to dissolve the soluble components, including caffeine.

-

Purification:

-

Acid-Base Extraction: Runge likely employed acid-base chemistry. By treating the aqueous extract with a base, many acidic compounds would form salts and remain in the aqueous layer. Caffeine, being a weak base, could then be extracted into an organic solvent. Conversely, adding an acid would protonate the caffeine, making it more water-soluble and allowing for the removal of non-basic impurities with an organic solvent.

-

Precipitation: Runge's notes mention the use of metallic oxides.[4] These could have been used to precipitate out tannins and other impurities from the extract.

-

-

Crystallization: After partial purification, the solvent would be evaporated, and the crude caffeine would be recrystallized, likely from hot water, to obtain the pure white crystals he described.

Fischer's Synthesis of Caffeine from Theobromine (Conceptual)

Hermann Emil Fischer's synthesis of caffeine from theobromine was a landmark achievement in organic chemistry. A modern adaptation of this N-methylation reaction is presented here to illustrate the chemical principles.

Objective: To synthesize caffeine (1,3,7-trimethylxanthine) from theobromine (3,7-dimethylxanthine).

Reaction: Theobromine + Methylating Agent → Caffeine

Materials:

-

Theobromine

-

A methylating agent (Fischer used methyl iodide, CH₃I)[6]

-

A base (Fischer used sodium hydroxide (B78521), NaOH)[6]

-

A suitable solvent

Conceptual Protocol:

-

Deprotonation: Theobromine is treated with a base (e.g., sodium hydroxide or sodium methoxide) to deprotonate the nitrogen at the 1-position, making it a nucleophile.

-

Nucleophilic Substitution (SN2): The nucleophilic theobromine anion then attacks the methyl group of the methylating agent (methyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction. The iodide ion acts as the leaving group.

-

Workup and Purification: The reaction mixture is then worked up to remove unreacted starting materials and byproducts. This typically involves extraction and subsequent recrystallization of the crude product to yield pure caffeine.

Early Radioligand Binding Assays for Adenosine Receptors (Conceptual)

The development of radioligand binding assays in the latter half of the 20th century was critical for identifying adenosine receptors as caffeine's primary target.

Objective: To determine the binding affinity of caffeine for adenosine receptors.

Principle: This technique uses a radiolabeled ligand (a molecule that binds to the receptor) to quantify the number of receptors in a tissue sample and to determine the affinity of other non-labeled molecules (like caffeine) for those receptors.

Conceptual Protocol:

-

Membrane Preparation: A tissue sample rich in adenosine receptors (e.g., brain tissue) is homogenized and centrifuged to isolate the cell membranes, which contain the receptors.

-

Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled adenosine receptor ligand (e.g., [³H]adenosine or a synthetic agonist/antagonist).

-

Competition Binding: In a series of parallel experiments, increasing concentrations of unlabeled caffeine are added to the incubation mixture. The caffeine competes with the radioligand for binding to the adenosine receptors.

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered to separate the membranes (with bound radioligand) from the solution containing the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of caffeine that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibition constant), which reflects the binding affinity of caffeine for the receptor, is then calculated from the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by caffeine and a typical experimental workflow for its analysis.

Adenosine Receptor Signaling and the Effect of Caffeine

Experimental Workflow for Determining Caffeine's Effect on Neurotransmitter Release

Conclusion

The pharmacological study of caffeine has evolved from the simple isolation of a natural product to a deep understanding of its interaction with specific neuronal receptors and signaling pathways. The historical progression of research, from the foundational work of Runge and Fischer to the elucidation of the adenosine antagonism mechanism, highlights the advancement of pharmacological and analytical techniques. While early hypotheses regarding phosphodiesterase inhibition and calcium mobilization have been shown to be secondary mechanisms at physiological concentrations, they remain relevant in the context of high-dose effects and toxicology. The quantitative data and experimental protocols outlined in this guide provide a historical framework for contemporary and future research into the multifaceted pharmacological profile of caffeine.

References

- 1. plantsjournal.com [plantsjournal.com]

- 2. World of caffeine from a chemical perspective by Marc Tormo [coffeeideas.in]

- 3. researchgate.net [researchgate.net]

- 4. Caffeine: The Motivation Molecule | Inside Adams [blogs.loc.gov]

- 5. basic prototype page [chm.bris.ac.uk]

- 6. daneshyari.com [daneshyari.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of physiological levels of caffeine on Ca2+ handling and fatigue development in Xenopus isolated single myofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsr.in [japsr.in]

- 11. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Caffeine - Wikipedia [en.wikipedia.org]

- 13. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - Kd Values for caffeine antagonism on adenosine receptors. - Public Library of Science - Figshare [plos.figshare.com]

- 16. researchgate.net [researchgate.net]

- 17. Dose-dependent effects of caffeine on behavior and thermoregulation in a chronic unpredictable stress model of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 1,3,7-trimethylpurine-2,6-dione (Caffeine) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine (B1668208), in a range of organic solvents. Understanding the solubility of this widely consumed psychoactive substance is critical for its extraction, purification, formulation, and overall application in the pharmaceutical and food industries. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents logical workflows to guide researchers in their studies.

Quantitative Solubility Data

The solubility of caffeine has been experimentally determined in numerous organic solvents across various temperatures. The following tables summarize the mole fraction solubility (x) of caffeine in selected solvents at different temperatures, providing a valuable resource for comparative analysis.

Table 1: Solubility of Caffeine in Various Organic Solvents (Mole Fraction, x)

| Temperature (K) | Chloroform (B151607) | Dichloromethane (B109758) | Acetone (B3395972) | Ethyl Acetate (B1210297) | Methanol (B129727) | Ethanol (B145695) | Carbon Tetrachloride |

| 298 | 0.0891 | 0.0712 | 0.0158 | 0.0115 | 0.0089 | 0.0069 | 0.0006 |

| 303 | 0.1035 | 0.0825 | 0.0184 | 0.0136 | 0.0104 | 0.0081 | 0.0007 |

| 308 | 0.1197 | 0.0954 | 0.0214 | 0.0159 | 0.0121 | 0.0095 | 0.0009 |

| 313 | 0.1380 | 0.1102 | 0.0248 | 0.0186 | 0.0141 | 0.0111 | 0.0011 |

| 318 | 0.1587 | 0.1271 | 0.0287 | 0.0217 | 0.0164 | 0.0130 | 0.0013 |

| 323 | 0.1824 | 0.1465 | 0.0332 | 0.0253 | 0.0191 | 0.0152 | 0.0015 |

Data compiled from studies utilizing a gravimetric method.[1][2][3]

As the data indicates, caffeine exhibits the highest solubility in chloroform and dichloromethane, making them effective solvents for extraction and purification processes.[1][4] The solubility generally increases with temperature across all tested solvents.[1][2][5] The order of decreasing solubility for caffeine in these solvents is: chloroform > dichloromethane > acetone > ethyl acetate > methanol > ethanol > carbon tetrachloride.[1]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The gravimetric method is a commonly cited and reliable technique for measuring the solubility of solids in liquids.[1][2][3]

Gravimetric Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.

Detailed Methodology:

-

Sample Preparation: An excess amount of pure this compound (caffeine) is added to a known mass of the organic solvent in a sealed container, such as a jacketed glass vessel.[1][3] The purity of the caffeine used is typically high, often greater than 98.5%.[1][3]

-

Equilibration: The mixture is continuously agitated (e.g., using a magnetic stirrer) and maintained at a constant temperature using a circulating water bath.[1][3] The system is allowed to reach equilibrium, which can take a significant amount of time, often 48 hours or more, to ensure the solution is fully saturated.[1][3]

-

Sample Withdrawal and Filtration: Once equilibrium is reached, the stirring is stopped, and the undissolved solid is allowed to settle. A known volume of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution during sampling. The withdrawn sample is immediately filtered through a fine filter (e.g., a syringe filter) to remove any suspended solid particles.

-

Solvent Evaporation: The filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dried solute (caffeine) is achieved.

-

Calculation: The mass of the dissolved caffeine and the corresponding mass of the solvent are determined. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, molarity, or mole fraction.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involved in solubility studies and their application, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of caffeine using the gravimetric method.

References

metabolic pathways of caffeine in rodent models

An In-depth Technical Guide to the Metabolic Pathways of Caffeine (B1668208) in Rodent Models

Introduction

Caffeine (1,3,7-trimethylxanthine) is a ubiquitous psychoactive compound whose metabolic fate is of significant interest in pharmacology, toxicology, and drug development. Rodent models, particularly rats and mice, are fundamental to preclinical studies, yet they exhibit notable species-specific differences in caffeine metabolism compared to humans. Understanding these differences is critical for the accurate extrapolation of experimental data. This guide provides a detailed overview of the core metabolic pathways, quantitative pharmacokinetics, and key experimental protocols relevant to the study of caffeine in rodent models.

Core Metabolic Pathways in Rodents

Caffeine metabolism in rodents is primarily hepatic and occurs via two major types of reactions: N-demethylation and C8-hydroxylation . These reactions are catalyzed by various isoforms of the cytochrome P450 (CYP) superfamily of enzymes.

-

N-demethylation: This process involves the removal of methyl groups from the N1, N3, and N7 positions, leading to the formation of three primary dimethylxanthine metabolites:

-

Paraxanthine (B195701) (1,7-dimethylxanthine): Formed via N3-demethylation.

-

Theobromine (3,7-dimethylxanthine): Formed via N1-demethylation.

-

Theophylline (1,3-dimethylxanthine): Formed via N7-demethylation.

-

-

C8-hydroxylation: This reaction involves the oxidation of the C8 position of the purine (B94841) ring to form 1,3,7-trimethyluric acid .[1]

A key distinction exists between rats and mice. In rats , C8-hydroxylation is the dominant metabolic pathway, whereas in mice , N3-demethylation to form paraxanthine is the primary route, a profile that more closely resembles human metabolism.[2][3]

Key Enzymes in Rodent Caffeine Metabolism

The metabolism of caffeine is highly dependent on specific CYP450 isoforms, which vary in contribution between rodent species.

In Rats:

-

CYP1A2: This is a crucial enzyme that is the primary catalyst for C8-hydroxylation. It also contributes substantially to N3-demethylation and N1-demethylation.[2]

-

CYP2C Subfamily (CYP2C11 and CYP2C6): This family plays the major role in catalyzing N7-demethylation to form theophylline.[2]

-

CYP3A Subfamily: The contribution of this isoform to C8-hydroxylation becomes more significant at higher caffeine concentrations.

In Mice:

-

CYP1A2: As in humans, CYP1A2 is the principal enzyme responsible for the primary N3-demethylation pathway that produces paraxanthine.[3]

The following diagram illustrates the primary metabolic transformation of caffeine in rodents.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of caffeine and its primary metabolites varies significantly depending on the rodent species, strain, and experimental conditions. The data below is derived from studies in male Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of Caffeine and Metabolites in Rats (Oral Dose)

This table summarizes key pharmacokinetic parameters following a single oral gavage dose of caffeine.

| Compound | Dose (mg/kg) | Tmax (hr) | Cmax (mg/L) | AUC∞ (mg·hr/L) | t½ (hr) | Reference |

| Caffeine | 5 | 0.9 ± 0.7 | 3.8 ± 0.2 | 11.2 ± 3.9 | 0.8 ± 0.1 | [4] |

| Paraxanthine | 5 | 2.8 | 1.3 ± 0.1 | 7.2 ± 0.6 | 1.4 ± 0.1 | [4] |

| Theobromine | 5 | 4.0 | 1.0 ± 0.1 | 7.2 ± 0.8 | 2.9 ± 0.3 | [4] |

| Theophylline | 5 | 4.0 | 0.7 ± 0.1 | 4.8 ± 0.7 | 2.6 ± 0.4 | [4] |

| Caffeine | 1 | 0.4 ± 0.14 | 0.35 ± 0.10 | 0.87 ± 0.51 | 1.37 ± 0.94 | [5] |

| Paraxanthine | 1 | N/A | 0.25 ± 0.05 | N/A | N/A | [5] |

Values are presented as mean ± S.D. where available. Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC∞ (Area Under the Curve from zero to infinity), t½ (Half-life).

Table 2: Urinary Excretion Profile of Caffeine Metabolites

The relative abundance of metabolites excreted in urine highlights the dominant metabolic pathways.

| Metabolite | Rat (% of Dose) | Monkey (% of Dose) | Human (% of Dose) | Reference |

| ADMU * | ~30% | 1-2% | 1-2% | [6] |

| Paraxanthine & derivatives | Lower | Lower | Highest | [3][7] |

| Theophylline & derivatives | Moderate | Highest | Lower | [3] |

*ADMU: 4-amino[5-formyl methylamino]1,3-dimethyl uracil, a downstream metabolite. Note the significantly higher production of ADMU in rats.[6]

Detailed Experimental Protocols

Reproducible and robust experimental design is crucial for studying caffeine metabolism. Below are detailed protocols for common in vivo and in vitro assays.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the steps for determining the pharmacokinetic profile of caffeine and its metabolites in rat plasma.

1. Animal Acclimatization and Housing:

-

House male Sprague-Dawley rats (250-300g) in a controlled environment (12-hr light/dark cycle, 22±2°C) for at least one week prior to the experiment.

-

Provide standard chow and water ad libitum.

-

Fast animals overnight (approx. 12 hours) before dosing, with water still available.

2. Dosing:

-

Prepare a caffeine solution in sterile saline (e.g., 2.5 mg/mL for a 5 mg/kg dose in a 2 mL/kg volume).

-

Administer the caffeine solution accurately via oral gavage.[4]

-

A control group should receive an equivalent volume of the saline vehicle.

3. Blood Sample Collection:

-

Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Samples can be collected via a cannulated jugular vein or alternatively via the subclavian vein.[4]

-

Collect blood into heparinized centrifuge tubes.

4. Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples at 3,000 x g for 10 minutes at 4°C.

-

Carefully aspirate the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.

-

Store plasma samples at -80°C until analysis.[4]

5. Sample Preparation for Analysis (Protein Precipitation):

-

To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., acetaminophen (B1664979) at 1 µg/mL).[8]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 18,000 x g for 15 minutes at 4°C.[8]

-

Transfer the supernatant to an HPLC vial for analysis.

6. UHPLC-MS/MS Analysis:

-

Chromatography: Use a C18 column (e.g., Acquity UPLC HSS T3, 50 × 2.1 mm, 1.8 µm).[1]

-

Mobile Phase: Employ a gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).

-

Detection: Use a triple quadrupole tandem mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[1][9]

-

Quantification: Generate a standard curve using known concentrations of caffeine and its metabolites in blank plasma. Calculate concentrations in unknown samples by interpolating from this curve.

Protocol 2: In Vitro Metabolism Assay Using Rat Liver Microsomes

This protocol is used to assess the kinetics of caffeine metabolism by hepatic enzymes in vitro.

1. Preparation of Liver Microsomes:

-

Euthanize a male Sprague-Dawley rat and perfuse the liver with ice-cold buffer (e.g., 0.15 M KCl).

-

Homogenize the liver in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

Perform differential centrifugation: first, centrifuge the homogenate at 9,000 x g for 20 minutes to pellet cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in buffer and determine the total protein concentration using a standard method (e.g., Bradford assay). Store at -80°C.

2. Incubation Reaction:

-

Prepare an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Rat liver microsomes (final concentration ~0.5 mg/mL protein)

-

Caffeine (at various concentrations to determine Km and Vmax, e.g., 10-500 µM)

-

NADPH-generating system

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system. The final reaction volume is typically 200-500 µL.

3. Reaction Termination and Sample Processing:

-

Incubate at 37°C in a shaking water bath for a specific time (e.g., 15-30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.

-

Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis of metabolite formation.

4. Analysis:

-

Analyze the supernatant using the UHPLC-MS/MS method described in Protocol 4.1 to quantify the formation of paraxanthine, theobromine, theophylline, and 1,3,7-trimethyluric acid.

-

Calculate the rate of formation for each metabolite (e.g., in pmol/min/mg protein).

-

Determine kinetic parameters (Km, Vmax) by fitting the rate data to the Michaelis-Menten equation.[10]

Conclusion

The metabolic landscape of caffeine in rodent models is complex and characterized by significant interspecies differences, particularly between rats and mice. While rats favor the C8-hydroxylation pathway, mice utilize an N3-demethylation pathway that is more analogous to that of humans. These distinctions, driven by the differential contributions of CYP450 isoforms like CYP1A2 and CYP2C, are critical for drug development professionals to consider when designing preclinical studies and interpreting metabolic data. The protocols and quantitative data presented herein provide a foundational guide for researchers to conduct robust and well-informed investigations into caffeine metabolism in these essential model organisms.

References

- 1. Simultaneous determination of caffeine and its metabolites in rat plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caffeine as a marker substrate for testing cytochrome P450 activity in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interspecies variations in caffeine metabolism related to cytochrome P4501A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Interaction of Chrysin with Caffeine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urinary excretion of an uracilic metabolite from caffeine by rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous quantification of caffeine and its three primary metabolites in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo disposition of caffeine predicted from hepatic microsomal and hepatocyte data - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3,7-trimethylpurine-2,6-dione as a central nervous system stimulant

An In-depth Technical Guide on 1,3,7-Trimethylpurine-2,6-dione as a Central Nervous System Stimulant

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as caffeine (B1668208), is the most widely consumed psychoactive substance globally, primarily valued for its ability to enhance alertness and cognitive function.[1][2] As a methylxanthine, caffeine exerts its primary pharmacological effects as a central nervous system (CNS) stimulant.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to caffeine's action as a CNS stimulant, intended for professionals in research and drug development.

The principal mechanism of action for caffeine's stimulant properties is the antagonism of adenosine (B11128) receptors in the brain.[1][4] By blocking these receptors, caffeine mitigates the inhibitory effects of adenosine, leading to an increase in neuronal firing and the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine (B1216132).[1][5][6] This guide will delve into the specifics of these interactions, present relevant quantitative data in a structured format, and provide detailed experimental protocols for studying these effects.

Data Presentation

Pharmacokinetics of Caffeine

The pharmacokinetic profile of caffeine is characterized by rapid absorption and distribution throughout the body, including the brain.[2][7] Its metabolism is primarily hepatic, with considerable inter-individual variability.[7]

| Parameter | Value | Reference |

| Mean Half-Life (Plasma) | ~5 hours (range: 1.5 - 9.5 hours) | [7] |

| Total Plasma Clearance | 0.078 L/h/kg | [7] |

| Volume of Distribution | 0.7 L/kg | [7] |

| Plasma Protein Binding | 10 - 30% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 15 - 120 minutes | [8] |

Receptor Binding Affinity

Caffeine acts as a non-selective antagonist at adenosine A1 and A2A receptors.[5] The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of caffeine required to occupy 50% of the receptors.

| Receptor Subtype | Ki (µM) | Reference |

| Adenosine A1 | 12-40 | [5] |

| Adenosine A2A | 20-50 | [5] |

| Adenosine A2B | ~100 | [5] |

| Adenosine A3 | >100 | [5] |

Dose-Response Effects on Cognitive Performance

The impact of caffeine on cognitive function is dose-dependent. While moderate doses generally enhance performance, higher doses do not necessarily lead to further improvement and can have negative effects.[4][9]

| Dose | Cognitive Task | Effect | Reference |

| 100 mg | Short-term memory (n-back, Flanker tests) | No significant difference in performance compared to 200 mg. | [4][9] |

| 200 mg | Short-term memory (n-back, Flanker tests) | No significant difference in performance compared to 100 mg, but increased neuronal activation. | [4][9] |

| 3 mg/kg | Stroop Task | Decreased reaction time. | [10] |

| 6 mg/kg | Reaction Time | Improved reaction time. | [11] |

| 6 mg/kg | Anticipation, Sustained Attention, Memory | No significant effect. | [11] |

| 9 mg/kg | Stroop Task | No significant improvement in reaction time. | [10] |

| 150 mg | Choice Reaction Time | Improved performance for 4 hours. | [6] |

| 300 mg | Serial Addition/Subtraction | Improved performance for 3 hours. | [6] |

| 600 mg | Choice Reaction Time | Improved performance for 8 hours. | [6] |

Experimental Protocols

Adenosine Receptor Binding Assay (Radioligand Competition)

This protocol outlines a standard in vitro method to determine the binding affinity (Ki) of caffeine for adenosine receptor subtypes.

Objective: To quantify the competitive binding of caffeine to specific adenosine receptors.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1 or A2A).

-

A specific radioligand for the receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[5]

-

Caffeine solutions of varying concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of caffeine.[5]

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of the caffeine concentration. Determine the IC50 value (the concentration of caffeine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[5]

In Vivo Microdialysis for Neurotransmitter Release

This protocol describes an in vivo technique to measure the extracellular concentrations of neurotransmitters like dopamine and acetylcholine in specific brain regions of awake animals following caffeine administration.[12]

Objective: To monitor real-time changes in neurotransmitter levels in response to caffeine.

Materials:

-

Laboratory animal (e.g., rat).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probe.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).[12]

-

Caffeine solution for administration.

-

Analytical system for neurotransmitter quantification (e.g., HPLC-ECD or LC-MS/MS).[12]

Procedure:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).[12]

-

Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12]

-

Baseline Collection: Allow the system to stabilize and then collect several baseline dialysate samples.[12]

-

Caffeine Administration: Administer caffeine to the animal (e.g., via intraperitoneal injection).

-

Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals to monitor changes in neurotransmitter levels.[12]

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD or LC-MS/MS to quantify the concentrations of dopamine, acetylcholine, and their metabolites.[12]

-

Data Analysis: Express the post-caffeine neurotransmitter levels as a percentage of the baseline levels and perform statistical analysis to determine the significance of any changes.[12]

Quantitative Electroencephalography (qEEG)

This protocol outlines a non-invasive method to assess the effects of caffeine on brain electrical activity in humans.

Objective: To measure changes in brainwave patterns indicative of CNS stimulation following caffeine ingestion.

Materials:

-

Human volunteers.

-

EEG cap with electrodes placed according to the 10-20 system.[13]

-

EEG amplifier and recording system.

-

Caffeine (e.g., 200 mg) and placebo capsules.[14]

-

Software for quantitative EEG analysis.

Procedure:

-

Subject Preparation: Ensure subjects have abstained from caffeine for a specified period. Place the EEG cap on the subject's head and ensure good electrode contact.

-

Baseline Recording: Record a baseline EEG for a set duration (e.g., 15 minutes) with the subject in a relaxed state, with eyes open and eyes closed conditions.[13]

-

Caffeine/Placebo Administration: In a double-blind, crossover design, administer either caffeine or a placebo to the subject.[14]

-

Post-Administration Recording: After a specific time (e.g., 30 minutes), record another EEG under the same conditions as the baseline.[13]

-

Data Analysis: Analyze the EEG data to determine changes in the absolute and relative power of different frequency bands (e.g., alpha, beta, theta, delta).[14] A reduction in alpha power is typically indicative of increased alertness.[14]

Mandatory Visualizations

Signaling Pathways

Caption: Adenosine Receptor Antagonism by Caffeine.

Caption: Downstream Neurotransmitter Effects of Caffeine.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

Caption: In Vivo Microdialysis Experimental Workflow.

References

- 1. Caffeine induces beneficial changes in PKA signaling and JNK and ERK activities in the striatum and cortex of Alzheimer's transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of caffeine on reaction time are mediated by attentional rather than motor processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring reaction time of a human nerve-controlled reaction [practicalbiology.org]

- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 5. benchchem.com [benchchem.com]

- 6. Effects of Caffeine on Cognitive Performance, Mood, and Alertness in Sleep-Deprived Humans - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Dose Dependent Effects of Caffeine on Cognitive Performance and Neuron" by Stephan Albrecht, Helen Morris et al. [scholarcommons.sc.edu]

- 10. Frontiers | Cognition and Brain Activation in Response to Various Doses of Caffeine: A Near-Infrared Spectroscopy Study [frontiersin.org]

- 11. Effects of different doses of caffeine on cognitive performance in healthy physically active individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. Effects of caffeine on topographic quantitative EEG - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to Caffeine's Influence on Cellular Signaling

A Whitepaper for Researchers, Scientists, and Drug Development Professionals